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molecular formula C15H9N3O4 B8407643 6-Nitro-2-(1,3-benzodioxole-5-yl)-quinazoline

6-Nitro-2-(1,3-benzodioxole-5-yl)-quinazoline

Cat. No. B8407643
M. Wt: 295.25 g/mol
InChI Key: CCYUITUTFOBSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193353B2

Procedure details

To a suspension of 5-nitro-2-amino-benzylamine hydrochloride (31 g, 0.152 mol) in DCM (450 ml) was added at 0° C. TEA (52.6 ml, 0.38 mol) and a solution of piperonyloyl chloride (27.3 g, 0.16 mol) in DCM (80 ml). The mixture was stirred for 2 hours at r.t. The solvent was removed i.v. and the residue triturated with ethanol/water 1/9, then with diisopropyl ether. The obtained solid was dried and suspended in toluene (900 ml) and POCl3 (670 ml). The mixture was heated at reflux for 2 hours, then the solvent was removed i.v. and the residue was triturated with water/ammonia, washed with water, dried over P2O5. A mixture of the obtained product and chloranil (32.7 g, 0.129 mol) in toluene (500 ml) was heated at reflux for 2 hours. The mixture was concentrated i.v. and the residue was triturated with NaOH 1M, washed with water and with methanol. The obtained solid was dried i.v. (37 g, 82.5% yield). C15H9N3O4, MW: 295.26, mp 220-222° C.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
52.6 mL
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
32.7 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([NH2:13])=[C:9]([CH:12]=1)[CH2:10][NH2:11])([O-:4])=[O:3].[C:14](Cl)(=O)[C:15]1[CH:23]=[CH:22][C:21]2[O:20][CH2:19][O:18][C:17]=2[CH:16]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C(Cl)Cl.C1(C)C=CC=CC=1>[N+:2]([C:5]1[CH:12]=[C:9]2[C:8](=[CH:7][CH:6]=1)[N:13]=[C:14]([C:15]1[CH:23]=[CH:22][C:21]3[O:20][CH2:19][O:18][C:17]=3[CH:16]=1)[N:11]=[CH:10]2)([O-:4])=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=CC(=C(CN)C1)N
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
52.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)(=O)Cl
Step Four
Name
Quantity
32.7 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed i.v
CUSTOM
Type
CUSTOM
Details
and the residue triturated with ethanol/water 1/9
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed i.v
CUSTOM
Type
CUSTOM
Details
and the residue was triturated with water/ammonia
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated i.v
CUSTOM
Type
CUSTOM
Details
and the residue was triturated with NaOH 1M
WASH
Type
WASH
Details
washed with water and with methanol
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried i.v

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C=NC(=NC2=CC1)C1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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